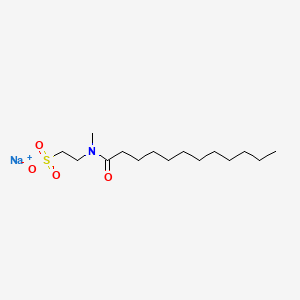
Sodium N-lauroyl-N-methyltaurate
説明
Sodium N-lauroyl-N-methyltaurate is an anionic surfactant widely used in personal care products, such as shampoos, facial cleansers, and body washes. It is known for its excellent cleansing, foaming, emulsifying, and dispersing properties. This compound is derived from taurine, a naturally occurring amino acid, and lauric acid, a fatty acid found in coconut oil and palm kernel oil. This compound is valued for its mildness, making it suitable for sensitive skin and baby products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-lauroyl-N-methyltaurate typically involves the reaction of sodium methyltaurate with lauroyl chloride. The reaction is carried out under basic conditions, usually with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C12H23COCl+C3H7NO3Na→C15H30NNaO4S+HCl
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in a continuous process to ensure high conversion rates and efficiency. The process involves the controlled addition of sodium methyltaurate and lauroyl chloride in a reactor, maintaining the reaction temperature below 75°C and pH between 9 and 11. This method allows for large-scale production while minimizing costs and ensuring product consistency .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis under strong acidic or basic conditions, leading to the breakdown of the amide bond and the formation of lauric acid and sodium methyltaurate.
Oxidation: The compound is relatively stable under normal conditions but can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various acyl chlorides or anhydrides under basic conditions.
Major Products Formed:
Hydrolysis: Lauric acid and sodium methyltaurate.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: New acyl-taurine derivatives depending on the substituent used.
科学的研究の応用
Personal Care Products
Sodium N-lauroyl-N-methyltaurate is primarily used as a mild surfactant in personal care formulations. Its applications include:
- Cleansers and Shampoos : Acts as a primary or secondary surfactant, providing excellent cleansing properties while being gentle on the skin and hair. It is sulfate-free, making it suitable for sensitive skin formulations .
- Body Washes and Shower Gels : Used to eliminate oil sensations from the skin, providing a refreshing feel without irritation .
- Baby Products : Due to its low irritancy profile, it is commonly found in baby bath products and lotions .
- Shaving Foams : Enhances the lathering properties while maintaining skin mildness .
Emulsification and Stability
This compound has been studied for its emulsifying properties in various formulations:
- Emulsions : It aids in stabilizing oil-in-water emulsions, enhancing the texture and stability of creams and lotions. Its ability to form stable emulsions makes it valuable in cosmetic formulations .
- Foams : The compound is effective in generating stable foams, which are essential in products like shaving gels and cleansing foams. Research indicates that it can improve the foam quality compared to traditional surfactants .
Biodegradability
One of the notable features of this compound is its biodegradability:
- Studies show that over 82% of the compound degrades within one month under natural conditions, which aligns with increasing consumer demand for environmentally friendly ingredients .
Industrial Applications
Beyond personal care products, this compound finds applications in various industrial sectors:
- Textiles : Utilized as a wetting agent and emulsifier in textile processing.
- Food Industry : Investigated for potential use as an emulsifier in food products due to its mildness and safety profile.
作用機序
The primary mechanism of action of Sodium N-lauroyl-N-methyltaurate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This surfactant interacts with lipid bilayers in cell membranes, increasing their permeability and facilitating the penetration of active ingredients. In the context of its antiviral properties, this compound has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, potentially preventing viral entry into host cells .
類似化合物との比較
Sodium N-lauroylsarcosinate: Another mild anionic surfactant with similar cleansing and foaming properties.
Sodium dodecyl sulfate: A widely used surfactant known for its strong cleansing action but higher potential for skin irritation.
Sodium tetradecene sulfonate: Used in similar applications but with different molecular structure and properties.
Uniqueness: Sodium N-lauroyl-N-methyltaurate stands out due to its mildness and suitability for sensitive skin applications. Unlike Sodium dodecyl sulfate, it is less likely to cause irritation, making it a preferred choice for personal care products designed for delicate skin .
特性
CAS番号 |
4337-75-1 |
|---|---|
分子式 |
C15H31NNaO4S |
分子量 |
344.5 g/mol |
IUPAC名 |
sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate |
InChI |
InChI=1S/C15H31NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20;/h3-14H2,1-2H3,(H,18,19,20); |
InChIキー |
GFOBSZSXQKGNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
4337-75-1 |
ピクトグラム |
Irritant |
関連するCAS |
3737-57-3 (Parent) |
同義語 |
N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















